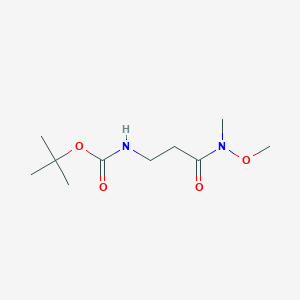

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11-7-6-8(13)12(4)15-5/h6-7H2,1-5H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDSZSRXXGFFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445418 | |

| Record name | 3-t-butoxycarbonylamino-N-methoxy-N-methylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142570-56-7 | |

| Record name | 3-t-butoxycarbonylamino-N-methoxy-N-methylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate (CAS No. 142570-56-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, a key building block in modern organic synthesis. This document delves into its chemical identity, synthesis, characterization, and critical applications, particularly in the realm of drug discovery and development. By elucidating the underlying chemical principles and providing detailed experimental protocols, this guide aims to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors. The CAS number for this compound is 142570-56-7.[1][2]

Introduction: A Versatile Synthetic Tool

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, also known as Boc-β-Ala-N(OMe)Me, is a Weinreb amide derivative of Boc-protected β-alanine.[1][2] The presence of the N-methoxy-N-methylamide (Weinreb amide) functionality makes it an exceptionally useful and versatile intermediate in organic synthesis. The primary utility of Weinreb amides lies in their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to furnish ketones in high yields, without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity is attributed to the formation of a stable, chelated intermediate.

Furthermore, the Boc (tert-butyloxycarbonyl) protecting group on the amine provides robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses. This combination of a stable protecting group and a versatile reactive handle makes Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate a valuable precursor for the synthesis of complex molecules, including β-amino ketones, which are important pharmacophores in many biologically active compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use. The key properties of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate are summarized below.

| Property | Value | Reference |

| CAS Number | 142570-56-7 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][2] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| Appearance | Colorless oil or low-melting solid | |

| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, EtOAc) | |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. |

Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. While a dedicated spectrum for this specific molecule is not publicly available, the expected spectroscopic data can be inferred from similar structures and general chemical principles.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the β-alanine backbone (two triplets around 2.5 and 3.4 ppm), and the N-methoxy and N-methyl groups of the Weinreb amide (two singlets around 3.2 and 3.7 ppm). The NH proton of the carbamate would likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the carbonyl carbons of the carbamate and the amide, the quaternary carbon and methyl carbons of the tert-butyl group, the two methylene carbons of the β-alanine backbone, and the N-methyl and O-methyl carbons of the Weinreb amide.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate (around 1690 cm⁻¹) and the amide (around 1640 cm⁻¹), as well as N-H stretching of the carbamate (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule [M+H]⁺ at m/z 233.15. Fragmentation patterns would likely involve the loss of the Boc group or parts of the Weinreb amide.

Synthesis of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

The synthesis of this Weinreb amide is a straightforward and high-yielding process involving the coupling of Boc-β-alanine with N,O-dimethylhydroxylamine.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Figure 1. General synthetic scheme for Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate.

Materials:

-

Boc-β-alanine (1.0 eq)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-β-alanine (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and anhydrous DCM.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 eq) to the stirred suspension.

-

In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the HATU solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate as a colorless oil.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and the absence of starting materials or byproducts.

Applications in Drug Discovery and Development

The unique reactivity of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate makes it a valuable building block for the synthesis of various pharmaceutical targets.

Synthesis of β-Amino Ketones

A primary application of this reagent is in the synthesis of β-amino ketones. The Weinreb amide functionality allows for the controlled addition of a single equivalent of an organometallic reagent to form the corresponding ketone.

Figure 2. Synthesis of β-amino ketones.

This methodology provides a reliable route to a diverse range of β-amino ketones by simply varying the "R" group of the organometallic reagent. These β-amino ketone moieties are present in numerous biologically active molecules and serve as key intermediates for the synthesis of more complex heterocyclic systems.

Intermediate in the Synthesis of Proteasome Inhibitors

While not definitively established in publicly available literature, the structural motif of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate suggests its potential as a key intermediate in the synthesis of complex drug molecules. For instance, the proteasome inhibitor Delanzomib (CEP-18770) contains a β-amino acid derivative.[3][4][5] The synthesis of such molecules often involves the coupling of elaborate fragments, and a versatile building block like the title compound could be employed to introduce the β-alanine core with a handle for further elaboration. The synthesis of Delanzomib involves peptide-like couplings, and the use of a pre-activated and protected β-alanine derivative would be a logical synthetic strategy.[3]

Conclusion

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate (CAS No. 142570-56-7) is a highly valuable and versatile synthetic building block. Its dual functionality, comprising a stable Boc-protected amine and a Weinreb amide, provides a powerful platform for the controlled and efficient synthesis of complex molecules, particularly β-amino ketones. The detailed synthetic protocol and discussion of its applications presented in this guide are intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug discovery, enabling the strategic incorporation of this important reagent into their synthetic programs.

References

-

Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine. [Link]

-

Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

-

ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

-

PubChem. Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Aapptec. Coupling Reagents. [Link]

-

MDPI. The Proteasome Inhibitor CEP-18770 Induces Cell Death in Medulloblastoma. [Link]

- Google Patents. Preparation method of beta-N-methylamino-L-alanine.

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

ResearchGate. Stereoselective Synthesis and Application of β‐Amino Ketones. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

University of Bath's research portal. The Proteasome Inhibitor CEP-18770 Induces Cell Death in Medulloblastoma. [Link]

-

ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

ResearchGate. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

ChemRxiv. Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. [Link]

-

ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

-

PubMed. CEP-18770: A novel, orally active proteasome inhibitor with a tumor-selective pharmacologic profile competitive with bortezomib. [Link]

-

Doc Brown's Chemistry. Methoxyethane C3H8O CH3OCH2CH3 mass spectrum. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

ResearchGate. Phase I/II study of the novel proteasome inhibitor delanzomib (CEP-18770) for relapsed and refractory multiple myeloma. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

HMDB. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). [Link]

-

Doc Brown's Chemistry. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane. [Link]

-

Pharmaffiliates. (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate. [Link]

-

PubChem. (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-β-Ala-N(OMe)Me

This guide provides a comprehensive technical overview of N-(tert-butoxycarbonyl)-β-alanine N'-methoxy-N'-methylamide (Boc-β-Ala-N(OMe)Me), a versatile building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physical properties, detailed experimental protocols, and expert insights into its application.

Introduction: The Strategic Value of Boc-β-Ala-N(OMe)Me

Boc-β-Ala-N(OMe)Me is a protected amino acid derivative featuring a Weinreb amide. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it is readily cleaved under mild acidic conditions. The Weinreb amide (N-methoxy-N-methylamide) is a key functional group that allows for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives. Unlike more reactive organometallic additions to other carbonyl compounds, the tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide is stabilized by chelation to the methoxy group, preventing over-addition. This unique reactivity profile makes Boc-β-Ala-N(OMe)Me a valuable intermediate in the synthesis of complex molecules, including peptide-based therapeutics and other bioactive compounds.

Physicochemical Properties

While specific experimental data for Boc-β-Ala-N(OMe)Me is not extensively published, its physical and chemical properties can be reliably extrapolated from its precursor, Boc-β-Ala-OH, and the closely related analogue, Boc-Ala-N(OMe)Me.

| Property | Predicted Value for Boc-β-Ala-N(OMe)Me | Rationale and Comparative Data |

| Molecular Formula | C10H20N2O4 | Derived from the structure. |

| Molecular Weight | 232.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to Boc-β-Ala-OH and Boc-Ala-N(OMe)Me[1][2]. |

| Melting Point | Expected to be a solid with a distinct melting point, likely in a range comparable to or slightly different from Boc-Ala-N(OMe)Me (148-153 °C)[1]. | The presence of the N-methoxy-N-methylamide group will influence crystal packing. |

| Solubility | Soluble in methanol and other polar organic solvents like dichloromethane, ethyl acetate, and DMF. Limited solubility in water. | Boc-Ala-N(OMe)Me is soluble in methanol[1]. The Boc group generally confers solubility in organic solvents[3]. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place, sealed from moisture. | The Boc group is stable to a wide range of non-acidic conditions. Weinreb amides are also generally stable. |

Synthesis of Boc-β-Ala-N(OMe)Me: A Validated Protocol

The synthesis of Boc-β-Ala-N(OMe)Me from its carboxylic acid precursor, Boc-β-Ala-OH, is a standard amidation reaction. The following protocol is based on established methods for Weinreb amide formation, ensuring high yield and purity.

Reaction Scheme

Caption: Synthetic workflow for Boc-β-Ala-N(OMe)Me.

Step-by-Step Methodology

-

Reagent Preparation:

-

In a clean, dry round-bottom flask, dissolve Boc-β-Ala-OH (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the solution.

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

-

-

Activation of the Carboxylic Acid:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the cooled solution. The use of HOBt minimizes side reactions and potential racemization.

-

-

Reaction Execution:

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure Boc-β-Ala-N(OMe)Me.

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized Boc-β-Ala-N(OMe)Me.

Spectroscopic Analysis

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the methylene protons of the β-alanine backbone (triplets, ~2.5 and ~3.4 ppm), and the N-methoxy and N-methyl groups of the Weinreb amide (singlets, ~3.7 and ~3.2 ppm, respectively). |

| 13C NMR | Carbonyl signals for the Boc group and the Weinreb amide, along with signals for the t-butyl group, the β-alanine backbone, and the N-methoxy and N-methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate (~3300 cm-1), the C=O stretch of the carbamate and the Weinreb amide (~1700 and ~1650 cm-1, respectively), and C-H stretches. |

| Mass Spectrometry | The molecular ion peak [M+H]+ or [M+Na]+ corresponding to the calculated molecular weight of 232.28 g/mol . |

Purity Assessment

Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed to be ≥98% for use in sensitive applications.

Applications in Synthesis

The primary utility of Boc-β-Ala-N(OMe)Me lies in its role as a precursor to β-amino ketones and aldehydes.

Caption: Key synthetic transformations of Boc-β-Ala-N(OMe)Me.

The reaction with an organometallic reagent (e.g., a Grignard reagent) will yield a β-amino ketone, while reduction with a mild hydride reducing agent like diisobutylaluminium hydride (DIBAL-H) will produce the corresponding β-amino aldehyde. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Safety and Handling

As with all laboratory chemicals, Boc-β-Ala-N(OMe)Me should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for the starting material, Boc-β-Ala-OH, for more detailed handling information.

References

-

PubChem. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. [Link]

-

Aapptec Peptides. Boc-beta-Ala-OH [3303-84-2]. [Link]

-

PubChem. BOC-D-alanine. [Link]

-

PrepChem.com. Synthesis of Boc-Ala-Ala-OH. [Link]

-

PubChem. Boc-Ala-Ala-OMe. [Link]

-

The Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. [Link]

-

Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]

-

ChemRxiv. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]

-

The Journal of Organic Chemistry. Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]

-

PubChem. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

ACCELA CHEMBIO INC. (S)-2-(Boc-amino)-N-methoxy-N-methylpropanamide. [Link]

-

The Royal Society of Chemistry. 1. General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. [Link]

- Google Patents.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

YouTube. Introduction to Weinreb amides. [Link]

-

Baishixing Co.,Ltd. Protecting Amino Acids Supplier. [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, a key building block in modern organic synthesis and pharmaceutical development. The document elucidates its fundamental physicochemical properties, with a primary focus on its molecular weight, and details its applications, particularly as a versatile reagent in peptide synthesis. A comprehensive, field-tested protocol for its use in amide bond formation is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success. This guide is intended to be a critical resource for researchers and professionals in the fields of chemistry and drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of a Versatile Building Block

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, also known as Boc-β-Alanine-N-methoxy-N-methylamide, is a bifunctional organic molecule that has gained significant traction in synthetic chemistry. Its structure uniquely combines a Boc-protected amine and a Weinreb amide, bestowing it with a dual reactivity profile that is highly advantageous in multi-step synthetic routes. The Boc (tert-butyloxycarbonyl) group offers robust protection for the amine functionality, which can be selectively removed under acidic conditions, a cornerstone of many synthetic strategies, including solid-phase peptide synthesis (SPPS)[1]. Concurrently, the Weinreb amide (N-methoxy-N-methylamide) provides a stable yet reactive handle for the controlled formation of carbon-carbon or carbon-heteroatom bonds, most notably in the synthesis of ketones and aldehydes. This dual functionality minimizes side reactions and enhances yield, making it a preferred intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Molecular Characteristics

The precise molecular characteristics of a compound are paramount for accurate stoichiometric calculations in synthesis and for its unambiguous identification.

Molecular Weight and Formula

The fundamental physicochemical properties of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate are summarized in the table below. The molecular weight is a critical parameter for all quantitative experimental work.

| Property | Value | Source |

| Molecular Weight | 232.28 g/mol | [2][3][4] |

| Molecular Formula | C10H20N2O4 | [2][5] |

| Exact Mass | 232.14230712 u | [2] |

| CAS Number | 142570-56-7 | [2][3][5] |

| IUPAC Name | tert-butyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate | [2] |

Structural Representation

The structural attributes of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate are key to understanding its reactivity. The Boc protecting group on the amine and the Weinreb amide at the carboxyl terminus are the molecule's primary functional handles.

Caption: Chemical structure of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate.

Application in Synthesis: A Protocol for Amide Bond Formation

The utility of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is best demonstrated through its application in a common synthetic transformation: the coupling with a primary or secondary amine to form a new amide bond. This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.

Principle of the Reaction

This protocol details the deprotection of the Boc group followed by the coupling of the resulting free amine with a carboxylic acid, a foundational step in peptide synthesis. The choice of coupling reagents is critical for minimizing side reactions such as racemization[6][7].

Experimental Workflow

Caption: Workflow for Boc deprotection and subsequent amide coupling.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Carboxylic acid of interest

-

N,N-Dimethylformamide (DMF), anhydrous

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol:

Part A: Boc Deprotection

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).

-

Rationale: Anhydrous conditions are crucial to prevent side reactions with water. DCM is an excellent solvent for this substrate and is easily removed.

-

-

Acid Addition: Cool the solution to 0°C using an ice bath. Add TFA (5-10 eq) dropwise to the stirred solution.

-

Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions. A stoichiometric excess of TFA ensures complete and rapid deprotection.

-

-

Reaction Progress: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

Part B: Amide Coupling

-

Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15-30 minutes at room temperature.

-

Rationale: HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the ammonium salt formed during the reaction.

-

-

Coupling Reaction: Add a solution of the deprotected amine salt from Part A, dissolved in a minimal amount of DMF, to the activated carboxylic acid mixture.

-

Reaction Progress: Stir the reaction mixture overnight at room temperature.

-

Monitoring: Monitor the formation of the product by TLC or LC-MS.

Part C: Work-up and Purification

-

Quenching: Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Rationale: The washes remove unreacted reagents, DMF, and other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is a valuable and versatile reagent in synthetic organic chemistry. Its well-defined molecular weight of 232.28 g/mol and its dual functionality make it an indispensable tool for the controlled and efficient synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. The protocols and data presented in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

-

Ghosh, K., & Wil, W. to C-Peptide Synthesis, Arguably the Future for Sustainable Production†. ChemRxiv. [Link]

-

ResearchGate. tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure | Request PDF. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

Sources

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 142570-56-7|tert-Butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate|BLD Pharm [bldpharm.com]

- 4. 342603-65-0|tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. Boc-b-alanine-N-methyl-N-methoxy-amide 95% | CAS: 142570-56-7 | AChemBlock [achemblock.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

This document provides an in-depth technical guide for the synthesis, purification, and characterization of tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, a critical building block in modern organic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.

Introduction and Strategic Importance

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, commonly referred to as Boc-β-alanine Weinreb amide, is a bifunctional molecule of significant synthetic utility. Its structure incorporates two key features:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust yet readily cleavable protecting group for the amine functionality of the β-alanine backbone.[1][] This group is stable to a wide range of nucleophilic and basic conditions, making it ideal for multi-step synthetic sequences.[]

-

A Weinreb Amide: The N-methoxy-N-methylamide, or Weinreb amide, is a uniquely valuable carboxylic acid derivative.[3][4] Its importance stems from its controlled reactivity with organometallic reagents (e.g., Grignard or organolithium reagents). Unlike more reactive esters or acid chlorides that often undergo over-addition to yield tertiary alcohols, the Weinreb amide forms a stable chelated tetrahedral intermediate that collapses to the desired ketone upon acidic workup.[5][6] It can also be selectively reduced to the corresponding aldehyde.[7][8]

This combination makes the title compound an excellent precursor for synthesizing complex molecules, particularly β-amino ketones and aldehydes, which are prevalent motifs in pharmaceuticals and natural products.[7]

The Core Chemistry: Weinreb Amide Formation

The synthesis of tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is a classic example of amide bond formation. The overall transformation involves the coupling of Boc-β-alanine (the carboxylic acid component) with N,O-dimethylhydroxylamine (the amine component).[9]

The success of this reaction hinges on the electrophilic activation of the carboxylic acid group of Boc-β-alanine, enabling its attack by the nucleophilic nitrogen of N,O-dimethylhydroxylamine.

Activation of the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires forcing conditions. Therefore, the carboxyl group must first be converted into a better electrophile. This is achieved using a "coupling reagent." Common strategies include:

-

Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and enhance efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®) are almost always included.[10] These additives trap the O-acylisourea to form an active ester, which is less prone to racemization and side reactions.[10][11]

-

Mixed Anhydride Method: Activation can be achieved by forming a mixed anhydride, typically with a chloroformate like isobutyl chloroformate in the presence of a tertiary amine base such as N-methylmorpholine (NMM). This method is clean and efficient.

-

Acid Chloride Formation: While highly effective, converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride can be too harsh for substrates containing acid-sensitive functional groups. For this synthesis, it is a viable but often less preferred route than in-situ coupling methods.

The Role of the Base

N,O-dimethylhydroxylamine is typically supplied and stored as its hydrochloride salt for improved stability.[4] A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the salt and liberate the free amine in situ. The base also serves to neutralize the acidic byproducts generated during the activation and coupling steps.

Detailed Experimental Protocol

This protocol describes a reliable and scalable procedure using EDC and HOBt as the coupling system, which is known for its high efficiency and the operational simplicity of its water-soluble byproducts.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Typical Amount |

| Boc-β-alanine | C₈H₁₅NO₄ | 189.21 | 1.0 | 5.00 g |

| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | 1.2 | 3.09 g |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 1.2 | 6.07 g |

| HOBt Hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | 1.2 | 4.28 g (as hydrate) |

| DIPEA | C₈H₁₉N | 129.24 | 3.0 | 10.2 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~200 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | For extraction/chromatography |

| Hexanes | C₆H₁₄ | - | - | For chromatography |

Senior Application Scientist's Note: Ensure all reagents are of high purity. Dichloromethane should be anhydrous to prevent hydrolysis of activated intermediates. While HOBt is highly effective, be aware of its potential explosive properties; OxymaPure is a safer, non-explosive alternative with similar efficacy.[10]

Step-by-Step Synthesis Workflow

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-β-alanine (5.00 g, 26.4 mmol), EDC·HCl (6.07 g, 31.7 mmol), and HOBt hydrate (4.28 g, 31.7 mmol). Add anhydrous dichloromethane (100 mL).

-

Initial Cooling: Place the flask in an ice-water bath and stir the resulting slurry for 15 minutes. The cooling step is crucial to manage the initial exotherm upon base addition and to maintain the stability of the active ester intermediate.

-

Amine Addition: To the cold slurry, add N,O-dimethylhydroxylamine hydrochloride (3.09 g, 31.7 mmol).

-

Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 10.2 mL, 79.2 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes. After this period, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).

-

Monitoring: Check for the consumption of the starting Boc-β-alanine using Thin Layer Chromatography (TLC). (Typical mobile phase: 50% Ethyl Acetate in Hexanes).

-

Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1M citric acid solution (2 x 50 mL) to remove DIPEA and any remaining EDC.

-

Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove HOBt and unreacted Boc-β-alanine.

-

Wash with brine (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A typical gradient elution of 20% to 50% ethyl acetate in hexanes is effective. Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate as a colorless to pale yellow oil. The expected yield is typically in the range of 85-95%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (in CDCl₃): Expected signals include the Boc group protons (~1.4 ppm, 9H, singlet), the two methylene groups of the β-alanine backbone (~2.6 ppm and ~3.4 ppm, 2H each, triplets or multiplets), the N-methoxy protons (~3.7 ppm, 3H, singlet), the N-methyl protons (~3.2 ppm, 3H, singlet), and a broad signal for the carbamate N-H.

-

¹³C NMR (in CDCl₃): Will show characteristic peaks for the carbonyls (amide and carbamate), the quaternary carbon and methyls of the Boc group, the two backbone methylenes, and the N-methoxy and N-methyl carbons.

-

Mass Spectrometry (ESI+): The calculated exact mass is 232.14.[12] Look for the [M+H]⁺ (233.1) or [M+Na]⁺ (255.1) adducts to confirm the molecular weight.

Self-Validating Systems and Troubleshooting

| Stage | Validation Check (TLC) | Potential Issue | Causality & Solution |

| Reaction | Spot for Boc-β-alanine remains | Incomplete reaction | Causality: Insufficient coupling reagent, inactive reagents, or insufficient reaction time. Solution: Add another 0.2 eq of EDC/HOBt and stir for another 4-6 hours. If no change, re-evaluate reagent quality. |

| Workup | Emulsion during extraction | High concentration of salts/byproducts | Causality: EDC byproducts and amine salts can act as surfactants. Solution: Add more brine to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |

| Purification | Product co-elutes with impurity | Impurity has similar polarity | Causality: A common impurity is the HOBt-adduct. Solution: Ensure the aqueous workup (especially the bicarbonate wash) was thorough. Use a shallower gradient during chromatography for better separation. |

Conclusion

The synthesis of tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate via carbodiimide-mediated coupling is a robust and high-yielding procedure. By understanding the roles of the coupling reagents, additives, and bases, and by following a meticulous experimental protocol, researchers can reliably produce this versatile intermediate. The self-validating checkpoints integrated into the workflow, from in-process TLC monitoring to final analytical characterization, ensure that the material produced is of high purity and suitable for demanding applications in pharmaceutical and chemical synthesis.

References

- Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

Organic Syntheses. (n.d.). α-L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

PubMed. (2012). Asymmetric synthesis and applications of beta-amino Weinreb amides. Retrieved from [Link]

-

ResearchGate. (n.d.). The Growing Synthetic Utility of Weinreb's Amide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 3. orientjchem.org [orientjchem.org]

- 4. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis and applications of beta-amino Weinreb amides: asymmetric synthesis of (S)-coniine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tert-butyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate synthesis - chemicalbook [chemicalbook.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. echemi.com [echemi.com]

Boc-β-alanine Weinreb amide preparation protocol

An In-depth Technical Guide to the Preparation of Boc-β-alanine Weinreb Amide

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of N-(tert-butoxycarbonyl)-N'-methoxy-N'-methyl-β-alaninamide, commonly known as Boc-β-alanine Weinreb amide. This document is intended for researchers, chemists, and professionals in drug development who utilize peptide-based synthons. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into process optimization and troubleshooting. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Strategic Importance of Weinreb Amides

The Weinreb amide, or N-methoxy-N-methylamide, is a uniquely versatile functional group in modern organic synthesis. First reported in 1981 by Steven M. Weinreb and Steven Nahm, its primary advantage is its controlled reactivity with organometallic reagents.[1] Unlike more reactive acylating agents such as acid chlorides or esters, which often suffer from over-addition to yield tertiary alcohols, the Weinreb amide reacts with one equivalent of an organolithium or Grignard reagent to produce a stable tetrahedral intermediate.[1][2] This intermediate is stabilized by chelation and does not collapse until acidic workup, cleanly affording a ketone.[1] Similarly, reduction with hydride reagents like LiAlH₄ or DIBAL-H yields aldehydes.[3][4]

Boc-β-alanine Weinreb amide is a valuable building block, particularly in the synthesis of complex peptides, natural products, and pharmaceutical agents. The β-alanine scaffold is a key component in many bioactive molecules, and the Weinreb amide functionality provides a reliable handle for introducing carbon-carbon bonds to construct, for example, complex keto-amines or other modified amino acid derivatives.

Reaction Principle and Mechanism: A Self-Validating System

The synthesis of Boc-β-alanine Weinreb amide is an amide coupling reaction between Boc-β-alanine and N,O-dimethylhydroxylamine. The core challenge in any amide bond formation is the activation of the carboxylic acid, which is otherwise unreactive towards the amine nucleophile. This protocol employs a carbodiimide-mediated coupling strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

The Role of EDC and HOBt

-

Carboxylic Acid Activation: EDC is a water-soluble carbodiimide that reacts with the carboxyl group of Boc-β-alanine to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[5]

-

Suppressing Side Reactions: The primary drawback of using a carbodiimide alone is that the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, a common byproduct that terminates the desired reaction pathway.[6] Furthermore, for chiral α-amino acids, this intermediate is prone to racemization.

-

The HOBt Advantage: The addition of HOBt mitigates these issues. HOBt, being a better nucleophile than the target amine, rapidly intercepts the O-acylisourea to form a benzotriazolyl active ester. This HOBt-ester is less reactive than the O-acylisourea but is highly resistant to both racemization and intramolecular rearrangement.[6][7][8] It then reacts cleanly with N,O-dimethylhydroxylamine to form the desired Weinreb amide, regenerating HOBt. The water-soluble urea byproduct derived from EDC is then easily removed during aqueous workup.[9]

Mechanistic Workflow Diagram

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. orientjchem.org [orientjchem.org]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

A Comprehensive Spectroscopic and Synthetic Guide to Boc-Protected Beta-Alanine Weinreb Amide

This technical guide provides an in-depth analysis of the spectral characteristics of N-(tert-butoxycarbonyl)-N'-methoxy-N'-methyl-β-alaninamide, commonly known as Boc-protected beta-alanine Weinreb amide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this versatile synthetic intermediate. Furthermore, a robust, field-proven protocol for its synthesis is presented, grounded in established chemical principles.

Introduction: The Synthetic Versatility of Weinreb Amides

Weinreb amides, or N-methoxy-N-methylamides, are highly valued intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This unique reactivity stems from the formation of a stable chelated intermediate. The incorporation of a Boc-protecting group on an amino acid, such as beta-alanine, renders the molecule suitable for peptide synthesis and the construction of complex nitrogen-containing molecules.[2] Boc-beta-alanine itself is a useful linker in various chemical biology applications.[3] This guide provides the essential spectral data required for the unambiguous identification and quality control of Boc-protected beta-alanine Weinreb amide.

Synthesis of Boc-Protected Beta-Alanine Weinreb Amide

The synthesis of Boc-protected beta-alanine Weinreb amide is typically achieved through the coupling of Boc-beta-alanine-OH with N,O-dimethylhydroxylamine hydrochloride. This reaction is a standard amidation and can be facilitated by a variety of peptide coupling reagents.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of Boc-beta-alanine-OH (1 equivalent) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a tertiary amine base such as N-methylmorpholine (NMM) or triethylamine (TEA) (2.2 equivalents).

-

Coupling Agent Addition: Slowly add a solution of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), in DCM. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) can improve reaction efficiency.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with DCM and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected beta-alanine Weinreb amide.

Caption: Synthetic workflow for Boc-beta-alanine Weinreb amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of Boc-protected beta-alanine Weinreb amide.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.20 | br s | 1H | -NH- |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.40 | q | 2H | -CH₂-NH- |

| ~3.20 | s | 3H | -N-CH₃ |

| ~2.65 | t | 2H | -CH₂-C(O)- |

| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |

Interpretation of the ¹H NMR Spectrum:

-

Boc Group (-C(CH₃)₃): A characteristic sharp singlet peak is observed around 1.44 ppm, integrating to nine protons, which is indicative of the tert-butyl group of the Boc protecting group.[3]

-

Methylene Protons (-CH₂-CH₂-): The two methylene groups of the beta-alanine backbone will appear as distinct signals. The protons alpha to the amide carbonyl (-CH₂-C(O)-) are expected to be a triplet at approximately 2.65 ppm. The protons alpha to the nitrogen atom (-CH₂-NH-) will be deshielded by the nitrogen and appear as a quartet around 3.40 ppm, showing coupling to the adjacent methylene protons and the NH proton.

-

Weinreb Amide Protons (-N(OCH₃)CH₃): The N-methyl and O-methyl groups of the Weinreb amide will each give a sharp singlet. The O-methyl protons (-OCH₃) are more deshielded and are predicted to appear around 3.70 ppm, while the N-methyl protons (-N-CH₃) will be slightly upfield at about 3.20 ppm.

-

Amine Proton (-NH-): The carbamate proton will appear as a broad singlet around 5.20 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | -C(O)-N(OMe)Me |

| ~156.0 | -NH-C(O)O- (Boc) |

| ~79.0 | -C(CH₃)₃ (Boc) |

| ~61.0 | -OCH₃ |

| ~36.0 | -CH₂-NH- |

| ~34.0 | -CH₂-C(O)- |

| ~32.0 | -N-CH₃ |

| ~28.5 | -C(CH₃)₃ (Boc) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The Weinreb amide carbonyl (-C(O)-N(OMe)Me) will be at approximately 172.0 ppm. The carbamate carbonyl of the Boc group (-NH-C(O)O-) will be further upfield, around 156.0 ppm.[4]

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group (-C(CH₃)₃) will appear around 79.0 ppm, and the three equivalent methyl carbons (-C(CH₃)₃) will give a strong signal at approximately 28.5 ppm.[4]

-

Weinreb Amide Carbons: The O-methyl carbon (-OCH₃) is expected around 61.0 ppm, and the N-methyl carbon (-N-CH₃) at about 32.0 ppm.

-

Methylene Carbons: The two methylene carbons of the beta-alanine backbone will have distinct chemical shifts. The carbon adjacent to the nitrogen (-CH₂-NH-) is predicted to be around 36.0 ppm, while the carbon adjacent to the carbonyl group (-CH₂-C(O)-) will be at approximately 34.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| 2975-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Boc carbamate) |

| ~1660 | Strong | C=O stretch (Weinreb amide) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation of the IR Spectrum:

-

N-H Vibrations: A medium intensity peak around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.[5] A strong peak around 1520 cm⁻¹ corresponds to the N-H bending vibration (amide II band).

-

C=O Stretching: Two distinct and strong carbonyl absorption bands are a key feature. The Boc carbamate C=O stretch is expected at a higher frequency, around 1700 cm⁻¹. The Weinreb amide C=O stretch will appear at a lower frequency, approximately 1660 cm⁻¹, due to resonance.[5]

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene and methyl groups will be observed in the 2975-2850 cm⁻¹ region.

-

C-O Stretching: A strong absorption around 1160 cm⁻¹ is characteristic of the C-O stretching of the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For Boc-protected beta-alanine Weinreb amide (Molecular Formula: C₁₀H₂₀N₂O₄), the expected molecular weight is 232.28 g/mol .

Expected Fragmentation Pattern (Electrospray Ionization - ESI-MS):

-

[M+H]⁺: The protonated molecule is expected at m/z 233.

-

[M+Na]⁺: The sodium adduct is commonly observed at m/z 255.

-

Loss of Boc Group: A characteristic fragmentation is the loss of the entire Boc group (100 Da) or isobutylene (56 Da) from the protonated molecule.

-

[M+H - 100]⁺ = m/z 133

-

[M+H - 56]⁺ = m/z 177

-

-

Amide Bond Cleavage: Cleavage of the amide bond can also occur, leading to further fragmentation.

Caption: Predicted ESI-MS fragmentation of the title compound.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of Boc-protected beta-alanine Weinreb amide. The predicted NMR, IR, and MS data, in conjunction with the provided synthesis protocol, offer researchers a reliable resource for the preparation and quality assessment of this important synthetic building block. The interpretations are grounded in fundamental spectroscopic principles and validated by comparison with data from structurally related molecules.

References

- Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981, 22 (39), 3815–3818.

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link][3]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link][4]

-

ResearchGate. IR spectra of N-Boc-L-alanine-L-proline-OMe 9. [Link][5]

Sources

- 1. 150749-30-7|1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol|BLD Pharm [bldpharm.com]

- 2. peptide.com [peptide.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fundamental Reactivity of N-Methoxy-N-Methylamides (Weinreb Amides)

Introduction: The Advent of a Versatile Synthetic Tool

In the landscape of organic synthesis, the quest for selective and high-yielding transformations is perpetual. The direct conversion of carboxylic acid derivatives into ketones or aldehydes using potent organometallic or hydride reagents has historically been fraught with challenges, primarily the pervasive issue of over-addition.[1][2] The intermediate ketone or aldehyde, being more reactive than the starting ester or acid chloride, rapidly undergoes a second nucleophilic attack to yield a tertiary or primary alcohol, respectively.[3][4]

This landscape was significantly altered in 1981 with the introduction of N-methoxy-N-methylamides by Steven M. Weinreb and Steven Nahm.[5][6] These amides, now ubiquitously known as Weinreb amides, provided a robust solution to the over-addition problem.[1][3] Their unique reactivity stems from the ability of the N-methoxy group to form a stable, five-membered chelated intermediate upon nucleophilic attack.[4][7] This intermediate sequesters the carbonyl group, preventing its collapse and subsequent over-reaction until acidic workup.[1][3] This elegant control mechanism has established the Weinreb amide as an indispensable tool in modern organic synthesis, finding extensive applications in the synthesis of natural products, drug development, and peptide chemistry.[3][7][8]

Synthesis of N-Methoxy-N-Methylamides

The reliable reactivity of a Weinreb amide is predicated on its efficient and clean synthesis. Fortunately, a variety of methods exist to prepare these amides from common starting materials, most notably carboxylic acids.[9]

From Carboxylic Acids

The most common route involves the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A plethora of coupling reagents, many borrowed from peptide synthesis, have been successfully employed.[10]

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective but can produce difficult-to-remove urea byproducts.[10]

-

Phosphonium Salts: Benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is highly efficient but generates hexamethylphosphoramide (HMPA), a carcinogen.[10]

-

Triazine Derivatives: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a user-friendly reagent that works well in various solvents.[7]

-

In Situ Acid Chloride Formation: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride can be used for a one-pot procedure where the acid chloride is generated in situ and immediately reacted with N,O-dimethylhydroxylamine.[5]

The choice of coupling agent is often dictated by the substrate's complexity, scale, and the desired purity of the final product. For instance, methods that avoid carcinogenic byproducts and are amenable to simple workups are preferred in industrial and pharmaceutical settings.[10]

Table 1: Comparison of Selected Methods for Weinreb Amide Synthesis from Carboxylic Acids

| Coupling Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| CDI (N,N'-Carbonyldiimidazole) | THF, rt | Mild conditions, simple workup | Can be sensitive to moisture |

| POCl₃ / DIPEA | DCM, rt | One-pot, high yields, inexpensive | Generates HCl, requires a base |

| DMT-MM | MeCN or Alcohols, rt | High yields, dissolves in various solvents | Reagent cost can be higher |

| Acylbenzotriazoles | THF, reflux | Mild, easy removal of benzotriazole byproduct | Two-step process (activation then coupling) |

Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid via an Acylbenzotriazole

This method, adapted from Katritzky et al., is advantageous due to its mild conditions and the easy removal of the benzotriazole byproduct.[10]

Step 1: Activation of the Carboxylic Acid

-

To a solution of the carboxylic acid (10 mmol) in THF (10 mL), add 1-(Mesitylenesulfonyl)-1H-benzotriazole (BtMs, 11 mmol) and triethylamine (Et₃N, 11 mmol) at room temperature.

-

Reflux the reaction mixture for 6–12 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated citric acid, saturated Na₂CO₃, and water.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-acylbenzotriazole.

Step 2: Amide Formation

-

To a solution of the N-acylbenzotriazole (2 mmol) in dry THF (10 mL), add a pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride (2.2 mmol) and triethylamine (2.2 mmol) in dry THF (5 mL) at 20 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent in vacuo and dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated citric acid, saturated Na₂CO₃, and water. The benzotriazole byproduct is removed in the Na₂CO₃ wash.[10]

-

Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting Weinreb amide by column chromatography or recrystallization.[10]

The Core Reactivity: A Stable, Chelated Intermediate

The cornerstone of Weinreb amide chemistry is the formation of a remarkably stable tetrahedral intermediate upon nucleophilic addition.[1][7] This stability is the direct result of chelation involving the N-methoxy oxygen, the carbonyl oxygen (which becomes an alkoxide), and the metal cation (Li⁺ or Mg²⁺) from the organometallic or hydride reagent.[3][4][11]

This five-membered ring structure is thermodynamically favorable and persists at low temperatures (typically -78 °C to 0 °C), preventing the premature collapse of the tetrahedral intermediate.[3] Unlike the intermediate formed from an ester, which would readily expel an alkoxide to form a ketone, the Weinreb amide intermediate remains intact. The N-methoxy-N-methylamino group is a poorer leaving group under these conditions. Consequently, the reaction halts at this stage until a deliberate acidic workup is performed, which protonates the intermediate and facilitates its collapse to the desired ketone or aldehyde.[4] This mechanistic insight, initially a conjecture by Weinreb, was later confirmed by spectroscopic and kinetic analyses.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Weinreb Ketone Synthesis | TCI AMERICA [tcichemicals.com]

- 7. orientjchem.org [orientjchem.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. youtube.com [youtube.com]

A Comprehensive Technical Guide to Weinreb Amides in Modern Organic Synthesis

Prepared for Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Advantage of the Weinreb Amide: Overcoming the Over-Addition Problem

The Challenge of Over-Addition in Ketone Synthesis

In the realm of organic synthesis, the formation of carbon-carbon bonds to construct ketones is a cornerstone transformation. Traditional approaches often involve the reaction of organometallic reagents, such as Grignard or organolithium reagents, with carboxylic acid derivatives like esters or acid chlorides. While effective in principle, these methods are frequently plagued by a significant side reaction known as over-addition.[1][2][3] The initially formed ketone is often more reactive than the starting material towards the organometallic nucleophile, leading to a second addition and the formation of a tertiary alcohol as an undesired byproduct.[1] This lack of control can severely diminish the yield of the desired ketone and complicate purification processes.

The Weinreb Amide: An Elegant Solution

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution to the over-addition problem with the development of the N-methoxy-N-methylamide, now widely known as the Weinreb amide.[1][2][3] This functional group has proven to be a robust and reliable precursor for the synthesis of ketones and aldehydes, offering a level of control that was previously difficult to achieve.[1][4] The ingenuity of the Weinreb amide lies in its unique reactivity profile, which allows for the clean, single addition of a nucleophile, effectively halting the reaction at the ketone stage.[2][3][5]

The Mechanistic Underpinning: A Stable Chelated Intermediate

The remarkable selectivity of the Weinreb amide is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][2][3][5] The methoxy group on the nitrogen atom plays a crucial role in chelating the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent.[1][6][7] This chelation stabilizes the tetrahedral intermediate, preventing its premature collapse to the ketone.[1][6][7] The stable intermediate persists at low temperatures and only breaks down upon aqueous workup to yield the desired ketone.[1][4] This elegant mechanism effectively prevents the over-addition that compromises reactions with other acylating agents.[1][4]

Part 2: Synthesis of Weinreb Amides: A Versatile Synthetic Hub

The versatility of Weinreb amides is further enhanced by the numerous methods available for their preparation from a variety of common starting materials.[5][8]

From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is a highly efficient and widely practiced method. This transformation is typically achieved using a plethora of peptide coupling reagents that activate the carboxylic acid for subsequent reaction with N,O-dimethylhydroxylamine hydrochloride.

| Coupling Reagent | Abbreviation | Typical Conditions |

| Dicyclohexylcarbodiimide | DCC | CH₂Cl₂, rt |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | with HOBt, DMF, rt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Et₃N, CH₂Cl₂, rt |

| Propanephosphonic acid anhydride | T3P | Pyridine, THF, rt |

From Acid Chlorides

One of the most straightforward and common methods for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.[4] This method is often high-yielding and proceeds under mild conditions.[4]

Experimental Protocol: Synthesis of a Weinreb Amide from an Acid Chloride

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (2.2 eq) dropwise.

-

Stir the resulting mixture for 15 minutes at 0 °C.

-

Add a solution of the acid chloride (1.0 eq) in CH₂Cl₂ dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the desired Weinreb amide.

From Other Carboxylic Acid Derivatives

Weinreb amides can also be synthesized from esters, lactones, and anhydrides, although these methods are generally less common than those starting from carboxylic acids or acid chlorides.[5]

Palladium-Catalyzed Carbonylative Coupling

Modern synthetic methods have further expanded the accessibility of Weinreb amides. For instance, palladium-catalyzed carbonylative coupling reactions, such as aminocarbonylation, provide an efficient route to aryl Weinreb amides from aryl bromides or iodides.[9]

Part 3: The Weinreb Amide in Action: A Gateway to Ketones and Aldehydes

The true synthetic utility of the Weinreb amide is realized in its subsequent transformations into valuable carbonyl compounds.

Ketone Synthesis: The Weinreb-Nahm Ketone Synthesis

The reaction of a Weinreb amide with an organometallic reagent to produce a ketone is known as the Weinreb-Nahm ketone synthesis.[1] This reaction is celebrated for its broad scope and high yields. A wide variety of Grignard reagents and organolithium reagents can be employed to introduce a diverse range of substituents.[4][5]

Experimental Protocol: General Procedure for Weinreb Ketone Synthesis

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add the Grignard reagent or organolithium reagent (1.2-1.5 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure ketone.

Aldehyde Synthesis: Controlled Reduction

In addition to ketone synthesis, Weinreb amides are excellent precursors for the synthesis of aldehydes via controlled reduction.[4] The use of common hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), allows for the clean conversion of the Weinreb amide to the corresponding aldehyde.[1][5] Similar to the ketone synthesis, the reaction proceeds through a stable chelated intermediate that prevents over-reduction to the alcohol.[4]

| Reducing Agent | Abbreviation | Typical Conditions |

| Lithium Aluminum Hydride | LiAlH₄ | THF, 0 °C |

| Diisobutylaluminium Hydride | DIBAL-H | THF or CH₂Cl₂, -78 °C |

| Chloromagnesium dimethylaminoborohydride | MgAB | Ambient temperature |

Experimental Protocol: General Procedure for Aldehyde Synthesis

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C (for LiAlH₄) or -78 °C (for DIBAL-H).

-

Add the reducing agent (1.5 eq) dropwise, maintaining the low temperature.

-

Stir the reaction for 30-60 minutes at the same temperature.

-

Carefully quench the reaction with a saturated aqueous solution of sodium sulfate or by a Fieser workup.

-

Filter the resulting suspension and wash the solid with an organic solvent.

-

Concentrate the filtrate and purify the crude aldehyde by column chromatography.

Part 4: Advanced Applications: The Evolving Role of the Weinreb Amide

The impact of the Weinreb amide extends beyond the reliable synthesis of simple ketones and aldehydes, playing a pivotal role in complex molecule synthesis and emerging as a valuable tool in modern synthetic methodologies.

A Key Player in the Total Synthesis of Natural Products

The reliability and mild conditions of the Weinreb ketone synthesis have made it an indispensable tool in the total synthesis of numerous complex natural products. Its ability to tolerate a wide range of functional groups allows for its application late in a synthetic sequence. Notable examples where the Weinreb amide has been instrumental include the synthesis of Macrosphelides A and B, Amphidinolide J, and Spirofungins A and B.[1]

A Directing Group in C-H Functionalization

More recently, the Weinreb amide has been shown to function as an effective directing group in transition metal-catalyzed C-H functionalization reactions.[10] The carbonyl oxygen and the methoxy group can coordinate to a metal center, positioning the catalyst for the selective activation of a C-H bond, typically at the ortho position of an aromatic ring.[10] This has enabled a range of transformations, including C-H oxygenation, alkenylation, and amidation, further expanding the synthetic utility of this versatile functional group.[10]

Part 5: Conclusion: The Enduring Legacy of the Weinreb Amide

Since its inception, the Weinreb amide has firmly established itself as a privileged functional group in the arsenal of synthetic organic chemists. Its ability to elegantly circumvent the persistent problem of over-addition in reactions with organometallic reagents has made the synthesis of ketones and aldehydes more efficient and predictable. The ease of its preparation and its compatibility with a broad spectrum of functional groups have led to its widespread adoption in both academic and industrial settings, particularly in the synthesis of pharmaceuticals and other complex molecular targets. As research continues to uncover new applications, such as its role in C-H functionalization, the Weinreb amide is poised to remain a cornerstone of organic synthesis for the foreseeable future.

Part 6: References

-

I. A. M. R. Mohammed, S. A. A. Oriental Journal of Chemistry, 2020 , 36(4), 586-602. [Link]

-

O'Hara, F. et al. Molecules, 2017 , 22(9), 1439. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Chemistry - The Mystery of Molecules. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube, 2022 . [Link]

-

Mohammed, S. et al. Oriental Journal of Chemistry, 2019 , 35(6), 1611-1626. [Link]

-

Yamaguchi, R. et al. ACS Omega, 2022 , 7(51), 48118-48126. [Link]

-

Current Protocols in Nucleic Acid Chemistry, 2007 , 30(1), 12.5.1-12.5.3. [Link]

-

Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

-

Mohammed, S. et al. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate, 2019 . [Link]

-

Sanchez, M. d. M. Weinreb Amides in Organic Synthesis. SlideShare, 2009 . [Link]

-